R-(+)-Etomoxir
Vue d'ensemble
Description
CPT1 inhibitor. Inhibits β-oxidation in mitochondria (IC50 values are 0.1, 1 and 10 μM for human, guinea pig and rat hepatocytes respectively). Putative antidiabetic agent.
Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer face of the inner mitochondrial membrane. This prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. This step is essential to the production of ATP from fatty acid oxidation. Etomoxir has also been identified as a direct agonist of PPARα.
Applications De Recherche Scientifique
Inhibition of Fatty Acid Oxidation
Etomoxir (ETO) is primarily known for its ability to inhibit fatty acid oxidation. It achieves this by irreversibly inhibiting carnitine palmitoyl-transferase 1a (CPT1a), an enzyme crucial in this metabolic process. This action has been studied in various contexts, including its effects on rapidly proliferating T cells and its impact on oxidative metabolism. For instance, ETO is shown to moderately affect T cell proliferation without significantly influencing memory differentiation. However, it markedly affects oxidative metabolism, primarily dependent on glutamine rather than fatty acid oxidation (O’Connor et al., 2018).
Impact on Protein Expression
Etomoxir has been observed to induce the expression of specific proteins in certain contexts. For example, its administration in rats led to the expression of adipose differentiation-related protein (ADRP) in the liver, a novel finding as ADRP was previously thought to be adipocyte-specific. This induction correlated with histopathological evidence of lipid accumulation in the liver, suggesting a potential relationship between etomoxir-induced ADRP expression and lipid accumulation (Steiner et al., 1996).
Stereospecific Inhibition Effects
The specific enantiomers of etomoxir, particularly the R-enantiomer, have been studied for their effects on inhibiting fatty acid and cholesterol synthesis in rat hepatocytes. The R-enantiomer of etomoxir is esterified more readily to its CoA-ester than the S-enantiomer. Both enantiomers, however, are potent inhibitors of fatty acid and cholesterol synthesis, indicating that the inhibition of these biosynthetic pathways is not coupled to the inhibition of fatty acid oxidation (Agius et al., 1991).
Cardiac Applications
Etomoxir has been studied in the context of heart function and pathology. For example, it has been shown to modify sarcoplasmic reticulum gene expression in pressure overload cardiac hypertrophy. Etomoxir treatment prevented the decrease in mRNA levels for sarcoplasmic reticulum Ca2+ATPase (SERCA2) and other related proteins in hypertrophied hearts, suggesting its potential role in preventing the transition of cardiac hypertrophy into heart failure (Zarain-Herzberg et al., 1996).
Effects on Cellular Stress Responses
Research has indicated that etomoxir can induce cellular stress responses, such as the activation of nuclear factor-kappaB (NF-kappaB) and the alteration of gene expression related to oxidative stress and mitochondrial function. For instance, etomoxir administration in mice led to a decrease in mRNA expression of acyl-CoA oxidase (involved in beta-oxidation) and an increase in mRNA expression of enzymes related to oxidative stress, thereby suggesting a link between etomoxir treatment, increased cellular oxidative stress, and NF-kappaB activation (Cabrero et al., 2003).
Impact on Metabolic Pathways
Etomoxir's impact extends to various metabolic pathways, including influencing the peroxisome proliferator-activated receptor alpha (PPARalpha) pathway. In studies involving skeletal muscle cells, etomoxir treatment resulted in a down-regulation of PPARalpha mRNA expression and affected the mRNA levels of most PPARalpha target genes, indicating its influence on complex metabolic regulatory pathways (Cabrero et al., 2002).
Therapeutic Potential in Cancer
In the context of prostate cancer, etomoxir has shown potential as a therapeutic target. Its role as an irreversible inhibitor of carnitine palmitoyltransferase (CPT1) and its impact on β oxidation in mitochondria have been linked to decreased viability in prostate cancer cells and reduced tumor growth in animal models. This underscores the therapeutic potential of targeting lipid catabolism in cancer treatment (Schlaepfer et al., 2014).
Propriétés
IUPAC Name |
ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025772 | |
Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R-(+)-Etomoxir | |
CAS RN |
124083-20-1 | |
Record name | Etomoxir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124083-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomoxir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMOXIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.